molecular formula C17H11Br2ClN2O2S B15043649 (2E,5E)-2-[(2-chlorophenyl)imino]-5-(3,5-dibromo-2-methoxybenzylidene)-1,3-thiazolidin-4-one

(2E,5E)-2-[(2-chlorophenyl)imino]-5-(3,5-dibromo-2-methoxybenzylidene)-1,3-thiazolidin-4-one

Cat. No.: B15043649
M. Wt: 502.6 g/mol
InChI Key: PVXYYZXDEDOTDA-VGOFMYFVSA-N
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Description

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a chlorophenyl group, and a dibromo-methoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines in the presence of a thiazolidinone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E,5E)-2-[(2-CHLOROPHENYL)IMINO]-5-[(3,5-DIBROMO-2-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential biological activities. Unlike similar compounds, it possesses both chlorophenyl and dibromo-methoxyphenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C17H11Br2ClN2O2S

Molecular Weight

502.6 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[(3,5-dibromo-2-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H11Br2ClN2O2S/c1-24-15-9(6-10(18)8-11(15)19)7-14-16(23)22-17(25-14)21-13-5-3-2-4-12(13)20/h2-8H,1H3,(H,21,22,23)/b14-7+

InChI Key

PVXYYZXDEDOTDA-VGOFMYFVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1Br)Br)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2

Origin of Product

United States

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